3,3-Dimethylazetidine

説明

Overview of Azetidine (B1206935) Ring Systems in Organic Chemistry

Azetidines, also known as azacyclobutanes, are saturated four-membered rings containing one nitrogen atom. researchgate.net They possess a significant ring-strain energy of approximately 25.2 to 26 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine, but considerably higher than that of the five-membered pyrrolidine (B122466) ring. researchgate.netresearchgate.net This inherent strain makes azetidines more reactive than their larger ring counterparts, yet they are generally more stable and easier to handle than the highly reactive three-membered aziridines. rsc.orgrsc.orgnih.gov This balance of stability and reactivity makes them valuable intermediates in organic synthesis. rsc.orgijmrset.com

The azetidine scaffold is found in various natural products and synthetic compounds with diverse physiological activities. researchgate.netmedwinpublishers.com The presence of the nitrogen atom within the strained four-membered ring imparts unique three-dimensional structural features and polarity, which can be advantageous for interactions with biological targets. chimia.ch Consequently, azetidines are considered "privileged" motifs in medicinal chemistry and are increasingly incorporated into drug candidates. rsc.orgnih.gov

Rationale for Academic Research Focus on 3,3-Dimethylazetidine Derivatives

The this compound moiety has attracted particular attention from the research community for several key reasons. The gem-dimethyl group at the C3 position introduces a number of desirable properties into molecules. rsc.org

Improved Biological Properties: The presence of the gem-dimethyl group can enhance the biological properties of a compound. rsc.org This is often attributed to favorable hydrophobic interactions with the receptor sites of target biomolecules. rsc.org In fact, approximately 10% of all approved drugs contain at least one gem-dimethyl group, underscoring its importance in drug design. rsc.org

Conformational Restriction: The dimethyl substitution on the azetidine ring introduces steric hindrance that influences the molecule's conformational flexibility. This can lead to a more constrained and well-defined three-dimensional structure, which can be beneficial for binding to specific biological targets. The this compound substituent can be viewed as a constrained mimic of a neopentyl group, capable of engaging in similar hydrophobic interactions. nih.gov

Metabolic Stability: The gem-dimethyl group can block potential sites of metabolism, leading to improved metabolic stability of drug candidates. rsc.org This can result in a longer duration of action and improved pharmacokinetic profiles.

Bioisosteric Replacement: 3,3-disubstituted azetidines are considered potential bioisosteres for other chemical groups. For instance, they can act as surrogates for imine derivatives, with the added advantage of an extra vector for chemical modification at the nitrogen atom. chimia.ch

The combination of these factors makes this compound a valuable building block in drug discovery and medicinal chemistry research. A number of bioactive molecules containing this moiety have shown promise as dopamine (B1211576) receptor antagonists, acetylcholine (B1216132) receptor agonists, and PDE4 inhibitors. rsc.org

Historical Context of Azetidine Synthesis and Reactivity Paradigms

The synthesis of azetidines has historically been challenging due to the inherent ring strain. medwinpublishers.comnih.gov Early methods for constructing the azetidine ring often suffered from low yields and limited applicability.

Some of the traditional approaches to azetidine synthesis include:

Intramolecular Cyclization: The most common early methods involved the intramolecular cyclization of γ-haloamines or γ-amino alcohols. researchgate.netresearchgate.net However, these reactions often required harsh conditions and were not always efficient. researchgate.net

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) has been a widely used method for preparing azetidines. acs.org

[2+2] Cycloadditions: The reaction of imines with alkenes via [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction, has also been employed. rsc.orgmagtech.com.cn

The 2010s saw significant advancements in synthetic methodologies, which broadened the accessibility of structurally diverse azetidine derivatives. These newer methods often offer milder reaction conditions, higher yields, and better functional group tolerance. researchgate.net Key developments include:

Transition-Metal-Catalyzed Reactions: The use of transition metals, such as palladium, has enabled novel C-H activation and cross-coupling reactions for the synthesis and functionalization of azetidines. researchgate.netnsf.gov

Photochemical Methods: Visible-light-mediated reactions have provided new pathways for azetidine synthesis, such as the decarboxylative coupling of azetidine-2-carboxylic acids.

Strain-Release Driven Reactions: The inherent ring strain of azetidines has been harnessed in strain-release homologation reactions of azabicyclo[1.1.0]butanes to produce functionalized azetidines. rsc.orgnsf.gov

Iodine-Mediated Cyclization: A diastereoselective method for synthesizing 3,3-dimethylazetidines has been developed through an intramolecular iodine-mediated cyclization of γ-prenylated amines. rsc.orgrsc.org

Current Research Landscape and Future Directions in Azetidine Chemistry

The field of azetidine chemistry continues to evolve, with ongoing research focused on developing more efficient and versatile synthetic methods, as well as exploring new applications for these valuable heterocycles. rsc.orgnih.gov

Current research efforts are concentrated on several key areas:

Novel Synthetic Strategies: Chemists are continuously seeking new ways to construct the azetidine ring with high levels of control over stereochemistry and regioselectivity. rsc.orgmagtech.com.cn This includes the development of new catalytic systems and the use of novel starting materials. researchgate.net

Late-Stage Functionalization: The ability to introduce chemical modifications into the azetidine ring at a late stage in a synthetic sequence is highly desirable for creating libraries of compounds for drug discovery. researchgate.net

Applications in Medicinal Chemistry: The unique properties of azetidines, and specifically 3,3-disubstituted azetidines, continue to be exploited in the design of new therapeutic agents for a wide range of diseases. nih.govlifechemicals.com

Polymer Chemistry and Materials Science: Azetidines are also being investigated as monomers for the synthesis of novel polymers and as building blocks for new materials. rsc.orgrsc.org

Future directions in azetidine chemistry are likely to involve:

Green and Sustainable Synthesis: The development of more environmentally friendly methods for synthesizing azetidines, using less hazardous reagents and solvents, will be a priority. ijmrset.com

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral azetidines with high enantioselectivity is a promising area of research.

Expanded Chemical Space: The exploration of new and diverse azetidine scaffolds, including spirocyclic and fused-ring systems, will open up new avenues for drug discovery and materials science. researchgate.net

The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and important molecules with a wide range of applications. rsc.org

Compound Information

| Compound Name |

| This compound |

| Azetidine |

| Aziridine |

| Pyrrolidine |

| Azetidin-2-one |

| β-Lactam |

| γ-Haloamine |

| γ-Amino alcohol |

| Azabicyclo[1.1.0]butane |

| γ-Prenylated amine |

| Dopamine |

| Acetylcholine |

| Cefotiam |

| Ezetimibe |

| Levofloxacin |

| Gatifloxacin |

| Ziresovir |

| Azelnidipine |

| Penicillin |

| Thiotepa |

| Mitomycin |

| Eplerenone |

| Fosfomycin |

| Scopolamine |

| Tiotropium |

| Squaramide |

| Diazirine |

| β-Estradiol |

| Neopentyl |

| N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl) |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11N | nih.gov |

| Molecular Weight | 85.15 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 19816-92-3 | nih.gov |

| InChI | InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 | nih.gov |

| InChIKey | RLVVIGIYIMDCAU-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC1(CNC1)C | nih.gov |

| XLogP3-AA | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 1 | chem960.com |

| Rotatable Bond Count | 0 | chem960.com |

| Exact Mass | 85.089149355 Da | nih.gov |

| Monoisotopic Mass | 85.089149355 Da | nih.gov |

| Topological Polar Surface Area | 12.0 Ų | nih.gov |

| Heavy Atom Count | 6 | chem960.com |

| Complexity | 51 | chem960.com |

| Covalently-Bonded Unit Count | 1 | chem960.com |

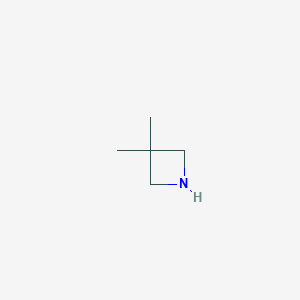

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-dimethylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVVIGIYIMDCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethylazetidine and Its Functionalized Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation Applied to 3,3-Dimethylazetidine Scaffolds

Traditional methods for constructing the azetidine ring have been adapted for the synthesis of this compound and its derivatives. These approaches, while foundational, often face challenges in terms of yield and stereocontrol.

Intramolecular Cyclization Reactions for this compound Synthesis.benchchem.comrsc.org

Intramolecular cyclization is a common strategy for forming the strained four-membered azetidine ring. This typically involves the formation of a carbon-nitrogen bond within a single molecule containing both a nucleophilic amine and an electrophilic center.

A significant advancement in the synthesis of 3,3-dimethylazetidines is the use of an iodine-mediated intramolecular cyclization of γ-prenylated amines. rsc.orgrsc.org This method provides a highly diastereoselective route to substituted 3,3-dimethylazetidines. rsc.orgrsc.org The reaction proceeds by treating the γ-prenylated amine with iodine, which likely forms an iodiranium ion intermediate from the carbon-carbon double bond. rsc.org The nitrogen atom then acts as an intramolecular nucleophile, attacking the intermediate to form the four-membered azetidine ring. rsc.org This process has been shown to produce the cis-azetidine products with high diastereoselectivity. rsc.org

This reaction offers a novel and efficient strategy for accessing these important bioactive scaffolds. rsc.orgrsc.org The starting γ-prenylated amines can be readily prepared, making this a practical approach for the synthesis of a variety of this compound derivatives. rsc.org

Table 1: Iodine-Mediated Cyclization of γ-Prenylated Amines

| Starting Material | Product | Reagents and Conditions | Yield | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| N-Benzyl-4-methylpent-3-en-1-amine | 1-Benzyl-2-(iodomethyl)-3,3-dimethylazetidine | I₂, CH₂Cl₂, rt | Good | >99:1 |

| N-(4-Methoxybenzyl)-4-methylpent-3-en-1-amine | 2-(Iodomethyl)-1-(4-methoxybenzyl)-3,3-dimethylazetidine | I₂, CH₂Cl₂, rt | Good | >99:1 |

This table is a representative example based on the described methodology and is not exhaustive.

Beyond iodine-mediated methods, other nucleophilic cyclization strategies have been employed for the synthesis of azetidine rings, which can be applied to this compound systems. A common approach involves the intramolecular nucleophilic substitution of a γ-haloamine. researchgate.net In this method, a primary or secondary amine attacks a carbon atom bearing a leaving group, such as a halogen, at the γ-position, leading to the formation of the azetidine ring. However, these reactions can sometimes be low-yielding due to competing elimination reactions or the formation of larger rings.

Another strategy involves the cyclization of γ-amino alcohols. The hydroxyl group is first converted into a better leaving group, such as a mesylate or tosylate, which is then displaced by the amine nucleophile to form the azetidine ring. This method provides a versatile route to azetidines from readily available starting materials. researchgate.net

Iodine-Mediated Cyclization of γ-Prenylated Amines

Cycloaddition Reactions in the Construction of this compound Rings.benchchem.comrsc.orgbenchchem.com

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems, including the four-membered azetidine ring. While various types of cycloadditions exist, [2+2] cycloadditions are particularly relevant for azetidine synthesis. researchgate.net

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones). researchgate.net While this directly produces an oxidized form of the azetidine ring, it is a crucial pathway as the resulting β-lactam can be subsequently reduced to the corresponding azetidine. researchgate.net

More direct cycloaddition approaches to azetidines can also be envisioned. For instance, the reaction of an alkene with an imine in a [2+2] fashion could theoretically yield an azetidine directly. However, these reactions are often photochemically promoted and can suffer from issues of regioselectivity and stereoselectivity.

The development of "click chemistry" has also introduced new possibilities, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org While this reaction typically forms a five-membered triazole ring, the principles of using highly efficient and selective cycloadditions are being explored for the synthesis of other heterocyclic systems. organic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams) to 3,3-Dimethylazetidines.rsc.orgdntb.gov.uaresearchgate.net

The reduction of azetidin-2-ones, also known as β-lactams, is a widely used and effective method for the synthesis of azetidines. researchgate.net This two-step approach, involving the initial formation of the β-lactam followed by its reduction, is often more practical than direct azetidine synthesis.

The synthesis of the precursor 3,3-dimethylazetidin-2-one (B1606829) can be achieved through various methods, with the Staudinger ketene-imine cycloaddition being a prominent example. researchgate.net Once the 3,3-dimethyl-β-lactam is obtained, it can be reduced to the corresponding this compound using a suitable reducing agent.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). rsc.org The choice of reducing agent can be critical to achieving a high yield and avoiding side reactions. For instance, a procedure using a combination of aluminum chloride (AlCl₃) and lithium aluminum hydride has been reported for the reduction of N-substituted 3,3-dimethylazetidin-2-ones. rsc.org

Table 2: Reduction of 3,3-Dimethylazetidin-2-ones

| Starting Material (Azetidin-2-one) | Product (Azetidine) | Reducing Agent and Conditions | Yield |

|---|---|---|---|

| 1-Benzyl-3,3-dimethylazetidin-2-one | 1-Benzyl-3,3-dimethylazetidine (B2522459) | LiAlH₄/AlCl₃, Et₂O, reflux | Good |

This table provides illustrative examples of the reduction of β-lactams to azetidines.

Advanced and Stereoselective Syntheses of this compound Derivatives

Modern synthetic chemistry has seen the development of more advanced and stereoselective methods for the synthesis of complex molecules, including functionalized 3,3-dimethylazetidines. These methods often employ sophisticated catalysts and reaction conditions to achieve high levels of stereocontrol, which is crucial for the synthesis of chiral drug candidates.

While specific examples focusing solely on advanced stereoselective syntheses of this compound derivatives are not extensively detailed in the provided search results, the principles of stereoselective synthesis are broadly applicable. rsc.org For instance, the use of chiral auxiliaries or catalysts in the previously mentioned classical approaches can induce stereoselectivity.

Furthermore, the development of novel catalytic systems, such as those involving transition metals or organocatalysts, has revolutionized the synthesis of heterocyclic compounds. nih.gov These methods often allow for the construction of stereochemically complex molecules with high efficiency and selectivity. The application of such advanced strategies to the synthesis of this compound derivatives represents an active and important area of research.

Diastereoselective Approaches to this compound Scaffolds

Achieving stereochemical control is paramount in the synthesis of complex molecules for pharmaceutical applications. Diastereoselective methods for constructing the this compound core often rely on intramolecular cyclization reactions where the stereochemistry of the starting material dictates the outcome.

A notable diastereoselective approach involves an intramolecular iodine-mediated cyclization of γ-prenylated amines. rsc.org This method provides a convenient route to 3,3-dimethylazetidines with a high degree of diastereoselectivity. rsc.orgresearchgate.net The reaction proceeds by activating the prenyl group with iodine, followed by the intramolecular attack of the amine to form the four-membered ring.

Another strategy involves the [2+2] cycloaddition of isocyanates with alkenes to form β-lactams (azetidin-2-ones), which are precursors to azetidines. For instance, the reaction of Graf's isocyanate with various alkenes can yield spirocyclic β-lactams. domainex.co.uk The diastereoselectivity of this reaction is dependent on the substrate; chiral alkenes with alkyl substituents tend to yield the cis product, while those with ester substituents favor the trans product. domainex.co.uk These β-lactam intermediates can subsequently be reduced to the corresponding azetidines.

| Method | Reactants | Key Features | Outcome |

| Iodine-Mediated Cyclization | γ-Prenylated Amines, Iodine | Intramolecular, High Diastereoselectivity | Substituted 3,3-Dimethylazetidines rsc.org |

| [2+2] Cycloaddition | Alkenes, Graf's Isocyanate | Forms β-lactam intermediate, Substrate-dependent diastereoselectivity | cis or trans Spirocyclic β-lactams domainex.co.uk |

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of chiral 3,3-dimethylazetidines is crucial for developing stereochemically pure therapeutic agents. Enantioselective synthesis can be achieved through various means, including the use of chiral catalysts or auxiliaries.

One powerful method is the use of phase-transfer (PT) catalysis for the enantioselective intramolecular C-C bond formation. nih.gov This has been successfully applied to the synthesis of spiro-3,2′-azetidine oxindoles, which combine two important pharmacophores. Using a novel chiral cinchona alkaloid-derived PT catalyst, the cyclization of isatin-derived substrates proceeds with high yields and excellent enantiomeric ratios (up to 2:98 er). nih.gov

The use of chiral building blocks is another established strategy. For example, Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid is a constrained amino acid analog whose stereogenic center at the C2 position makes it a valuable component for creating peptides with stabilized helical structures and for designing enzyme inhibitors. Its synthesis relies on starting from an enantiomerically pure precursor to ensure the final product's chirality.

| Method | Substrate Type | Catalyst/Auxiliary | Product Type | Enantioselectivity |

| Phase-Transfer Catalysis | Isatin-derived diazo compounds | Chiral Cinchona Alkaloid Derivative | Spiro-3,2′-azetidine oxindoles | Up to 2:98 er nih.gov |

| Chiral Pool Synthesis | Chiral Precursors | N/A (Stoichiometric Chiral Source) | Chiral Azetidine Carboxylic Acids | Depends on precursor purity |

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis represents a highly efficient approach to generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. nih.govfrontiersin.org In the context of this compound synthesis, catalytic methods are instrumental in establishing stereocenters with high fidelity.

The aforementioned enantioselective synthesis of spirocyclic azetidine oxindoles via phase-transfer catalysis is a prime example of asymmetric organocatalysis applied to azetidine formation. nih.gov The chiral catalyst forms an ion pair with the substrate, guiding the intramolecular cyclization to favor one enantiomer over the other. nih.gov This approach is attractive due to its mild conditions and operational simplicity. nih.gov

While direct catalytic asymmetric syntheses of the core this compound ring are still emerging, the principles of asymmetric catalysis are widely applied to create complex derivatives. For example, chiral ligands, some of which are themselves azetidine-based, are used in metal-catalyzed reactions to induce enantioselectivity in a wide range of transformations. researchgate.net The development of new catalytic systems, including those involving transition metals or organocatalysts, is a continuing focus of research to broaden the scope of accessible chiral this compound derivatives. nih.govrsc.org

Transformations of Precursors for this compound Synthesis

Reduction of γ-Chloro-α-(N-alkylimino)esters and Related Substrates

A well-established method for constructing the this compound ring involves the reductive cyclization of acyclic precursors. Specifically, γ-chloro-α-(N-alkylimino)esters serve as effective substrates for this transformation. researchgate.netcolab.ws

The reduction is typically carried out using sodium cyanoborohydride in methanol (B129727). The reaction conditions can be tuned to selectively yield different products. When the reaction is performed at reflux temperature in the presence of acetic acid, it proceeds with complete selectivity to form 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters via a 1,4-dehydrochlorination of a transient γ-chloro-α-(N-alkylamino)ester intermediate. researchgate.netresearchgate.netcolab.ws If the reaction is conducted at a lower temperature (0°C), the intermediate γ-chloro-α-(N-alkylamino)ester can be isolated. researchgate.netresearchgate.net

| Substrate | Reagent | Conditions | Product |

| γ-Chloro-α-(N-alkylimino)ester | Sodium Cyanoborohydride | Methanol, Acetic Acid, Reflux | 1-Alkyl-3,3-dimethylazetidine-2-carboxylic ester researchgate.netcolab.ws |

| γ-Chloro-α-(N-alkylimino)ester | Sodium Cyanoborohydride | Methanol, Acetic Acid, 0°C | γ-Chloro-α-(N-alkylamino)ester researchgate.netresearchgate.net |

Ring Contraction Reactions Leading to 3,3-Dimethylazetidines

Ring contraction reactions provide an alternative pathway to the strained four-membered azetidine ring system from more readily available five-membered rings. wikipedia.org

A robust method involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. researchgate.net This one-pot nucleophilic addition-ring contraction process yields α-carbonylated N-sulfonylazetidines. Another reported synthesis of 2-cyanoazetidines involves the ring contraction of α,γ-dibromopentanecarbonitriles upon reaction with amines. rsc.org A different mechanism of ring contraction has been observed in palladium-catalyzed reactions of certain vinyl-substituted cyclic compounds, which proceed through the formation of a π-allyl palladium complex followed by nucleophilic attack of the nitrogen atom to form the azetidine ring. acs.org

Functional Group Interconversions on the Azetidine Ring System

Once the this compound core has been synthesized, its functional groups can be modified to create a diverse range of derivatives. ijmrset.com Such interconversions are critical for fine-tuning the properties of the final molecule.

A notable example is the manipulation of 2-cyano-3,3-dimethylazetidines, which are synthesized from β-chloroimines. rsc.org The cyano group is a versatile handle for further transformations:

Reaction with methyl-lithium converts the cyano group into a 2-imidoylazetidine. rsc.org

Subsequent hydrolysis of the imidoyl derivative with aqueous hydrogen chloride yields the corresponding 2-acylazetidine. rsc.org

Treatment with potassium hydroxide (B78521) in ethanol (B145695) transforms the cyano group into a carbamoyl (B1232498) group. rsc.org

The ester group on 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters, formed from the reduction of iminoesters, can also be readily transformed. researchgate.net

Hydrogenolysis of a 1-benzyl derivative followed by acidic hydrolysis yields the non-proteinogenic amino acid this compound-2-carboxylic acid. researchgate.netresearchgate.net

Reduction of the ester group with reagents like lithium aluminium hydride affords 1-alkyl-2-(hydroxymethyl)-3,3-dimethylazetidines. researchgate.netresearchgate.net

These examples highlight the utility of the this compound scaffold as a platform for generating a wide array of functionalized molecules. domainex.co.ukthieme-connect.com

Reactivity Profiles and Transformational Chemistry of 3,3 Dimethylazetidine

Strain-Driven Reactivity in 3,3-Dimethylazetidine Systems

Azetidines, including this compound, are four-membered nitrogen-containing heterocycles that exhibit a significant degree of ring strain, estimated to be around 25.4 to 26 kcal/mol. rsc.org This inherent strain is a primary driver of their reactivity, positioning them between the highly reactive aziridines and the more stable pyrrolidines. rsc.org The strain arises from the deviation of bond angles within the ring from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. numberanalytics.comsaskoer.ca This angular distortion leads to less effective orbital overlap and weaker bonds, making the molecule more susceptible to reactions that relieve this strain. saskoer.ca

The presence of two methyl groups at the 3-position of the azetidine (B1206935) ring introduces additional steric and electronic effects that modulate its reactivity. These geminal dimethyl groups can influence the conformational preferences of the ring and sterically hinder certain reaction pathways. Despite this, the underlying ring strain remains a dominant factor in the chemical behavior of this compound, making it a valuable substrate for strain-release reactions. rsc.orgrsc.org This controlled reactivity, which can be triggered under specific conditions, allows for a range of chemical transformations that are not as readily accessible with less strained systems. rsc.orgrsc.org

The reactivity of this compound is a balance between its inherent strain and the stabilizing effect of the substituents. This balance makes it a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. rsc.org

Ring-Opening Reactions of 3,3-Dimethylazetidines and their Derivatives

The inherent ring strain in this compound and its derivatives makes them susceptible to ring-opening reactions, a key aspect of their chemical reactivity. cymitquimica.com These reactions typically require activation, often through the formation of a quaternary azetidinium salt or by using a Lewis acid catalyst, which enhances the electrophilicity of the ring carbons. magtech.com.cn The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn

Nucleophilic attack is a common method for cleaving the azetidine ring. In the case of N-activated 3,3-dimethylazetidines, nucleophiles can attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. For instance, the reaction of this compound with isopropylamine (B41738) results in the formation of N-isopropylneopentanediamine. acs.org The regioselectivity of nucleophilic attack on unsymmetrical azetidinium ions is often controlled by the nature of the substituents on the ring. magtech.com.cn

Reductive cleavage of the C-N bond is another important ring-opening transformation. rsc.org This can be achieved using various reducing agents. The stability of the azetidine ring often necessitates harsh reaction conditions or specific activation to facilitate this type of cleavage. magtech.com.cn The gem-dimethyl substitution in this compound can influence the ease of these reactions by providing steric shielding.

Here is a table summarizing representative ring-opening reactions of azetidine systems:

| Reaction Type | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|

| Nucleophilic Ring Opening | Nucleophile (e.g., amines, thiols), Acid Catalyst or N-Activation | γ-Amino alcohols, diamines, etc. | rsc.orgmagtech.com.cn |

Ring-Expansion Reactions for Accessing Novel Heterocyclic Compounds from Azetidines

Ring-expansion reactions of azetidines, including derivatives of this compound, offer a powerful strategy for the synthesis of larger, often more complex, heterocyclic systems. rsc.orgmagtech.com.cn These transformations leverage the release of ring strain as a thermodynamic driving force. nih.gov One notable method involves the magtech.com.cn-Stevens rearrangement, where the formation of an ammonium (B1175870) ylide intermediate is followed by a rearrangement to afford a one-carbon ring-expanded product, such as a pyrrolidine (B122466). nih.govchemrxiv.org

Another approach to ring expansion involves the reaction of azetidines with diazo compounds in the presence of a suitable catalyst. This method can lead to the formation of five-membered rings. nih.gov Rearrangement reactions, in general, play a crucial role in modifying the carbon skeleton of a molecule. mvpsvktcollege.ac.innumberanalytics.com In the context of azetidines, these rearrangements can be initiated by various stimuli, including thermal or photochemical conditions, and can lead to a diverse array of heterocyclic products. nih.govlibretexts.org

The specific substitution pattern of the starting azetidine, such as the gem-dimethyl group in this compound, can influence the course and outcome of these ring-expansion reactions, sometimes directing the regioselectivity of the rearrangement. researchgate.net

The following table provides examples of ring-expansion strategies for azetidines:

| Reaction Type | Key Intermediate/Process | Product Heterocycle | Ref |

|---|---|---|---|

| magtech.com.cn-Stevens Rearrangement | Ammonium Ylide | Pyrrolidine | nih.govchemrxiv.org |

| Reaction with Diazo Compounds | Carbene Insertion | Pyrrolidine | nih.gov |

Functionalization of the this compound Core

The nitrogen atom in the this compound ring is a primary site for functionalization due to its nucleophilic character. A variety of reactions can be carried out at this position to introduce diverse substituents.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or other electrophilic alkylating agents. mdpi.comsemanticscholar.org For example, the synthesis of 1-benzyl-3,3-dimethylazetidine (B2522459) can be achieved through the decarboxylation of tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one. google.com This reaction proceeds via the formation of the N-benzylated azetidine.

N-Acylation: Acylation of the nitrogen atom is another common transformation, typically carried out using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can serve as a protecting group or as a precursor for further transformations. acs.org

N-Arylation: While less common than alkylation or acylation, N-arylation can be achieved under specific catalytic conditions, providing access to N-aryl azetidine derivatives.

Formation of Enamines: this compound can react with ketones or aldehydes to form enamines. mdma.chacs.org These enamines are useful synthetic intermediates for various carbon-carbon bond-forming reactions. scilit.com

The following table summarizes common reactions at the nitrogen atom of this compound:

| Reaction | Reagent | Product Type | Ref |

|---|---|---|---|

| N-Alkylation | Alkyl halide | N-Alkyl-3,3-dimethylazetidine | mdpi.comsemanticscholar.org |

| N-Acylation | Acyl chloride/anhydride | N-Acyl-3,3-dimethylazetidine | acs.org |

| N-Arylation | Aryl halide, catalyst | N-Aryl-3,3-dimethylazetidine |

Functionalization of the carbon atoms within the this compound ring is more challenging due to the generally unreactive nature of C(sp³)–H bonds. However, recent advances in synthetic methodology have enabled such transformations.

Direct C–H functionalization of azetidines has been reported, often relying on transition-metal catalysis to activate the C–H bonds. rsc.org These methods can introduce aryl or other functional groups at the ring carbons. For instance, visible light photoredox catalysis has been employed for the decarboxylative alkylation of 3-aryl-azetidines, leading to 3-aryl-3-alkyl substituted products. nih.gov

The presence of the gem-dimethyl group at the 3-position of this compound precludes functionalization at this site. Therefore, reactions at the ring carbons are primarily directed towards the C2 and C4 positions. The synthesis of derivatives like methyl this compound-2-carboxylate highlights the possibility of introducing functional groups at the C2 position. ugent.beambeed.com

Metallation of the this compound ring, typically at the C2 position, generates highly reactive organometallic intermediates that can be trapped with various electrophiles. This strategy provides a powerful route for the stereoselective functionalization of the azetidine core.

The lithiation of N-Boc-azetidines, for example, can be achieved using a strong base like sec-butyllithium (B1581126) in the presence of a coordinating agent like TMEDA. The resulting lithiated species can then react with a range of electrophiles to introduce substituents at the C2 position. rsc.org The reactivity of these metallated intermediates is crucial for the synthesis of complex azetidine derivatives. google.com

For example, the reduction of 2,2,4,4-tetramethylcyclobutane-1,3-dioxime with lithium aluminum hydride can lead to rearranged products, including those derived from intermediates that can be conceptually related to metallated azetidines. acs.org

Reactions at Ring Carbon Atoms

Enamine Chemistry of this compound

The formation of enamines from aldehydes or ketones and secondary amines is a fundamental transformation in organic synthesis, providing a powerful tool for the α-functionalization of carbonyl compounds. libretexts.org The nitrogen atom in enamines increases the nucleophilicity of the α-carbon, enabling reactions with a variety of electrophiles. masterorganicchemistry.com The reactivity and stability of the resulting enamine are significantly influenced by the nature of the secondary amine. mdma.ch In this context, this compound presents an interesting case as a sterically hindered, four-membered cyclic secondary amine.

Research into the enamine chemistry of this compound has revealed distinct reactivity profiles when compared to more conventional secondary amines like pyrrolidine. researchgate.net Studies have focused on the rates of enamine formation with sterically demanding ketones, such as 2-methylcyclohexanone (B44802) and 1-tetralone (B52770), to probe the effect of the azetidine ring structure on the reaction kinetics. researchgate.net

The general mechanism for enamine formation involves the acid-catalyzed addition of the secondary amine to the carbonyl group, forming a carbinolamine intermediate. libretexts.org This is followed by the elimination of a water molecule to yield the enamine. libretexts.org The hydrolysis of enamines back to the parent carbonyl and secondary amine is also an important aspect of their chemistry, typically achieved under acidic conditions. chemistrysteps.commakingmolecules.com

Detailed research findings have demonstrated that this compound can form enamines with various ketones. A key study compared the rates of formation of enamines derived from this compound with those from pyrrolidine, a commonly used secondary amine. researchgate.net The study utilized sterically hindered ketones to highlight the differences in reactivity. researchgate.net

The findings indicated a notable increase in the rate of enamine formation when this compound was used. researchgate.net Specifically, a 5- to 10-fold rate increase was observed for the reactions with 2-methylcyclohexanone and 1-tetralone compared to the corresponding reactions with pyrrolidine. researchgate.net This enhanced reactivity is attributed to the diminished steric hindrance in the transition state leading to the enamine, a consequence of the four-membered ring structure of this compound. researchgate.net

The subsequent alkylation and acylation reactions of these enamines are crucial for synthetic applications. willingdoncollege.ac.in Enamines derived from this compound can react with alkyl halides and other electrophiles at the α-carbon, followed by hydrolysis to yield the corresponding α-substituted ketone. masterorganicchemistry.comwillingdoncollege.ac.in

Table 1: Relative Rates of Enamine Formation with 2-Methylcyclohexanone

| Secondary Amine | Ketone | Relative Rate of Formation |

| This compound | 2-Methylcyclohexanone | 5-10 |

| Pyrrolidine | 2-Methylcyclohexanone | 1 |

Table 2: Relative Rates of Enamine Formation with 1-Tetralone

| Secondary Amine | Ketone | Relative Rate of Formation |

| This compound | 1-Tetralone | 5-10 |

| Pyrrolidine | 1-Tetralone | 1 |

Applications of 3,3 Dimethylazetidine As a Chemical Building Block and Structural Motif

Role of 3,3-Dimethylazetidine in Organic Synthesis and Methodology Development

This compound and its derivatives are valuable building blocks in organic synthesis due to their unique structural and chemical properties. The strained four-membered ring of the azetidine (B1206935) core provides a driving force for ring-opening reactions, while the gem-dimethyl substitution at the 3-position offers steric hindrance that can influence reactivity and selectivity. scribd.com These characteristics have led to the development of novel synthetic methodologies.

Recent advancements have focused on creating modular synthetic strategies to improve the accessibility and utility of 3,3-disubstituted azetidines. These methods often utilize readily available starting materials and mild reaction conditions, overcoming previous limitations of low yields and narrow substrate scope. For instance, photochemical and transition-metal-catalyzed reactions have expanded the range of accessible azetidine structures.

One notable application is in the synthesis of substituted azetidines with all-carbon quaternary centers. A relay catalysis strategy combining the ring strain release of a benzoylated 1-azabicyclo[1.1.0]butane with a nickel-catalyzed Suzuki cross-coupling reaction has been developed for this purpose. scribd.com This method has been used to modify natural products and biologically active molecules, highlighting its potential in drug development. scribd.com

Furthermore, derivatives such as Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid are employed in peptide synthesis. The 3,3-dimethyl substitution pattern in these building blocks introduces steric bulk that can reduce the basicity of the backbone nitrogen and increase conformational rigidity, which is beneficial for controlling peptide structure.

The reactivity of the azetidine ring allows for various transformations, including:

Ring-opening reactions: The strain in the four-membered ring facilitates cleavage of carbon-carbon bonds, which can be exploited in the synthesis of chiral amino acid derivatives. nih.gov

Functionalization: The nitrogen atom can be functionalized, and the ring can undergo substitution reactions.

Cycloaddition reactions: Chiral 3-azetidinones, which are structural analogs of β-lactams, can be synthesized via enantioselective copper-catalyzed [3+1]-cycloaddition. nih.gov

This compound as a Constrained Mimetic in Molecular Design

The rigid structure of the this compound scaffold makes it an effective constrained mimetic in molecular design, particularly in the field of medicinal chemistry and drug discovery. nih.gov By incorporating this motif, chemists can lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net

The concept of a molecular scaffold is central to medicinal chemistry, representing the core structure of bioactive compounds. nih.gov The this compound ring serves as a compact and rigid scaffold that can be used to orient substituents in a precise three-dimensional arrangement. This is particularly valuable in fragment-based drug design, where small, rigid fragments are used to probe the binding sites of proteins.

The application of this compound as a constrained mimetic is evident in the design of peptidomimetics. nih.gov In peptides, the torsional angles of the backbone are crucial for determining the secondary structure. By replacing amino acids with residues derived from this compound-2-carboxylic acid, the conformational freedom of the peptide chain can be significantly restricted. This strategy has been used to stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events. nih.gov

Recent research has also explored the use of computational methods to guide the design of molecules containing constrained scaffolds like this compound. nih.govrsc.orgnih.gov These approaches allow for the systematic investigation of how the scaffold influences the biological activity of a molecule. nih.gov For example, in the study of lysergic acid diethylamide (LSD) and its analogs, a constrained azetidide was used to probe the importance of the diethylamide conformation for its activity at serotonin (B10506) receptors. nih.gov

The table below summarizes key aspects of using this compound as a constrained mimetic.

| Feature | Description | Reference |

| Conformational Rigidity | The four-membered ring restricts bond rotation, leading to a well-defined 3D structure. | researchgate.net |

| Scaffold for Drug Design | Acts as a core structure to which functional groups can be attached in specific orientations. | nih.gov |

| Bioisosterism | Can replace larger, more flexible groups to improve molecular properties. | |

| Peptidomimetics | Used to create conformationally constrained peptide analogs. | nih.gov |

Integration of the this compound Scaffold into Complex Molecular Architectures

The this compound scaffold is increasingly being integrated into complex molecular architectures, a testament to its utility as a versatile building block in synthetic chemistry. mdpi.com The unique combination of ring strain and stability allows for its incorporation into a variety of larger, more intricate structures, often imparting desirable properties to the final molecule.

The synthesis of multifunctional spirocyclic compounds containing the azetidine ring is a notable example of this integration. researchgate.net Spirocycles, where two rings share a single atom, are of great interest in drug discovery due to their rigid, three-dimensional nature. Methods have been developed to synthesize spirocyclic azetidines from common cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction. researchgate.net These spirocyclic building blocks have been incorporated into analogs of the anesthetic drug Bupivacaine, resulting in compounds with increased activity and reduced toxicity. researchgate.net

The modularity of modern synthetic methods facilitates the incorporation of the this compound motif into diverse molecular frameworks. These methods often rely on the development of specialized reagents that allow for the efficient construction of the azetidine ring while being compatible with a wide range of functional groups. This allows for the late-stage introduction of the azetidine scaffold into a synthetic sequence, a valuable strategy in the synthesis of complex molecules.

Furthermore, the reactivity of the azetidine ring itself can be harnessed to build more complex structures. For example, homoallylic amines containing the azetidine moiety can undergo cyclization reactions to form larger heterocyclic systems. researchgate.net An iodination-induced 4-exo-tet ring closure can be used to generate a new azetidine ring, while other conditions can lead to the formation of pyrrolidines or piperidines. researchgate.net

The table below provides examples of complex molecular architectures that have been synthesized incorporating the this compound scaffold.

| Molecular Architecture | Synthetic Strategy | Reference |

| Spirocyclic Azetidines | Synthesis from cyclic carboxylic acids via azetidinone formation and reduction. | researchgate.net |

| Modified Natural Products | Relay catalysis combining ring strain release and nickel-catalyzed cross-coupling. | scribd.com |

| Fused Heterocycles | Cyclization of functionalized azetidine derivatives. | researchgate.net |

The ability to incorporate the this compound scaffold into such a wide array of complex molecules underscores its importance as a building block in modern organic synthesis.

Contributions to Chiral Pool Synthesis via this compound Precursors

The chiral pool is a collection of readily available, enantiomerically pure compounds from natural sources that are used as starting materials in asymmetric synthesis. wikipedia.org While this compound itself is achiral, its derivatives can be powerful precursors for chiral pool synthesis, enabling the efficient construction of enantiopure molecules. mdpi.com

The synthesis of enantiopure derivatives of this compound, such as (S)-3,3-dimethylazetidine-2-carboxylic acid, provides a chiral building block that can be used in a variety of synthetic applications. The stereocenter at the 2-position, combined with the conformational constraints imposed by the azetidine ring, makes these compounds valuable for controlling the stereochemistry of subsequent reactions.

One of the key applications of these chiral precursors is in the synthesis of unnatural amino acids. beilstein-journals.org The incorporation of these fluorinated or otherwise modified amino acids into peptides and proteins can significantly alter their properties, such as hydrophobicity and folding behavior. beilstein-journals.org The use of chiral nickel(II) complexes has proven to be an effective strategy for the asymmetric synthesis of such amino acids, starting from chiral azetidine-based templates. beilstein-journals.org

Furthermore, the strain-induced ring-opening of chiral 3-azetidinone carboxylates, derived from this compound precursors, offers a novel route to chiral amino acid derivatives. nih.gov This methodology takes advantage of the inherent reactivity of the strained four-membered ring to achieve highly enantioselective transformations. The key to this process is the initial synthesis of optically enriched donor-acceptor azetines through a copper-catalyzed [3+1]-cycloaddition. nih.gov

The use of chiral precursors derived from this compound in chiral pool synthesis offers several advantages:

Access to Novel Chiral Building Blocks: It expands the range of available chiral starting materials beyond traditional natural products. wikipedia.org

Stereochemical Control: The rigid azetidine scaffold provides a platform for controlling the stereochemical outcome of reactions.

Efficiency in Synthesis: By starting with an enantiopure building block, the need for chiral separations or asymmetric induction steps later in the synthesis can be avoided. wikipedia.org

The table below highlights some of the contributions of this compound precursors to chiral pool synthesis.

| Chiral Precursor | Application | Synthetic Method | Reference |

| (S)-3,3-dimethylazetidine-2-carboxylic acid | Peptide synthesis | Solid-phase peptide synthesis | |

| Chiral 3-azetidinone carboxylates | Synthesis of chiral amino acid derivatives | Strain-induced ring-opening | nih.gov |

| Chiral azetidine-based templates | Asymmetric synthesis of unnatural amino acids | Use of chiral nickel(II) complexes | beilstein-journals.org |

Computational Investigations and Theoretical Modeling of 3,3 Dimethylazetidine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are essential for elucidating the fundamental electronic properties and thermodynamic stability of 3,3-dimethylazetidine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed insights into the molecule's behavior. d-nb.infowikipedia.org These studies typically focus on determining the optimized molecular geometry, electronic distribution, and orbital energies.

Research findings indicate that the geometry of the azetidine (B1206935) ring is significantly influenced by the gem-dimethyl substitution at the C3 position. These calculations can determine precise bond lengths, bond angles, and dihedral angles. The stability of this compound can be assessed by comparing its calculated heat of formation with that of other isomers, such as substituted aziridines or pyrrolidines. nih.gov

The electronic structure analysis involves mapping the electron density to understand charge distribution and identify reactive sites. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and quantify the charge on each atom. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical, as their gap is an indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability. frontiersin.org

Table 1: Calculated Electronic and Structural Parameters for this compound Note: The following data is illustrative, based on typical results from DFT (B3LYP/6-31G) calculations.*

| Parameter | Value | Description |

|---|---|---|

| C-N Bond Length | 1.47 Å | Length of the carbon-nitrogen bonds within the azetidine ring. |

| C-C Bond Length | 1.56 Å | Length of the carbon-carbon bonds within the azetidine ring. |

| C-N-C Angle | 88.5° | The bond angle within the strained four-membered ring. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 8.9 eV | An indicator of the molecule's electronic stability and chemical reactivity. |

| Mulliken Charge on N | -0.45 e | The calculated partial charge on the nitrogen atom, indicating its nucleophilicity. |

Conformational Analysis and Ring Dynamics

The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. Conformational analysis through computational methods helps to describe the shape of the ring and the energy barriers associated with its dynamic motions. The conformation of the ring can be quantitatively described by puckering coordinates, which define the out-of-plane displacements of the ring atoms. smu.edu

For an N-membered ring, there are N-3 puckering coordinates. smu.edu In the case of the four-membered azetidine ring, a single puckering coordinate is sufficient to describe its primary conformation. The presence of the gem-dimethyl group at the C3 position introduces significant steric hindrance, which influences the puckering potential energy surface. Compared to the parent azetidine, the 3,3-dimethyl derivative is expected to have a more defined puckered conformation and a higher energy barrier for ring inversion—the process where the ring flips between two equivalent puckered forms.

Molecular dynamics (MD) simulations and potential energy surface scans are used to explore these conformational landscapes. nih.gov These studies can calculate the puckering amplitude and the energy difference between the planar transition state and the puckered ground state, providing a quantitative measure of the ring's flexibility and conformational preference. ethz.ch

Table 2: Comparison of Conformational Parameters for Azetidine and this compound Note: This table presents hypothetical comparative data derived from computational analysis principles.

| Parameter | Azetidine | This compound | Influence of Dimethyl Group |

|---|---|---|---|

| Puckering Angle (θ) | ~25° | ~30° | Increases ring puckering due to steric strain. |

| Barrier to Inversion | ~1.0 kcal/mol | ~2.5 kcal/mol | Increases the energy required for the ring to become planar, making it more rigid. |

| Preferred Conformation | Puckered | Puckered | Both rings adopt a non-planar conformation to relieve strain. |

Reaction Mechanism Elucidation for this compound Synthesis and Transformations

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. scielo.br For the synthesis of this compound, such as through the intramolecular cyclization of γ-prenylated amines, theoretical calculations can map the entire reaction pathway. researchgate.net This involves identifying all relevant intermediates and, crucially, the transition states that connect them on the potential energy surface.

By calculating the activation energies (the energy barriers of the transition states), chemists can understand the kinetics of the reaction, predict the most likely pathway, and rationalize the observed product distribution and stereoselectivity. researchgate.net For instance, in an iodine-mediated cyclization, DFT calculations can model the initial formation of the N-I bond, the subsequent intramolecular attack of the nitrogen on the double bond, and the final ring closure to form the azetidine ring.

These mechanistic studies can also explain why certain reaction conditions (e.g., solvent, temperature, catalyst) are effective. scielo.br Furthermore, they can be used to understand the mechanisms of transformations involving the this compound ring, such as ring-opening reactions or functionalization at the nitrogen atom.

Table 3: Illustrative Calculated Activation Energies for a Proposed Synthesis Pathway Note: The data represents a hypothetical reaction pathway for the formation of this compound via intramolecular cyclization.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Mechanistic Insight |

|---|---|---|---|

| Step 1 | Formation of N-Iodo Intermediate | 5.2 | A low-energy step indicating rapid formation of the initial complex. |

| Step 2 (Rate-Determining) | Intramolecular Cyclization (Transition State) | 22.5 | The highest energy barrier, controlling the overall speed of the reaction. |

| Step 3 | Deprotonation/Rearrangement | 8.7 | A subsequent fast step leading to the final neutral product. |

Molecular Docking Studies of this compound Derivatives Focusing on Binding Interactions

In medicinal chemistry, the this compound scaffold is incorporated into larger molecules to improve properties like metabolic stability and cell permeability. Molecular docking is a computational technique used to predict how these derivatives bind to a biological target, such as a protein or enzyme. academie-sciences.frnih.gov

The process involves placing the 3D structure of the ligand (the azetidine derivative) into the binding site of the receptor protein. Docking algorithms then sample numerous possible orientations and conformations of the ligand, calculating a score for each pose to estimate the binding affinity. academie-sciences.fr The results can reveal the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com

Table 4: Example Molecular Docking Results for Hypothetical this compound Derivatives against a Kinase Target

| Compound Derivative | Binding Energy (kcal/mol) | Key Interactions with Protein Residues |

|---|---|---|

| Derivative A | -8.5 | Hydrogen bond with GLU-81; Hydrophobic interactions with LEU-132, VAL-35. |

| Derivative B | -7.2 | Hydrogen bond with GLU-81; Steric clash with PHE-145. |

| Derivative C | -9.1 | Hydrogen bond with GLU-81 and ASP-144; Hydrophobic interactions with LEU-132, VAL-35. |

Predictive Modeling of Reactivity and Selectivity in this compound Chemistry

Beyond studying single reactions, computational models can be developed to predict the reactivity and selectivity of this compound and its derivatives across a range of chemical transformations. These predictive models often combine quantum mechanics with machine learning or other statistical methods. mit.edu

One approach involves creating models that predict the outcome of reactions, such as regioselectivity in aromatic substitutions or other functionalizations on a molecule containing the this compound core. mit.edu These models can be trained on a database of known reactions and use calculated quantum mechanical descriptors (like atomic charges or frontier orbital energies) to predict the major product for new, untested substrates.

Another powerful technique is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model reactions in complex environments, such as within an enzyme's active site. nih.gov This is particularly relevant for predicting the metabolic fate of a drug candidate containing the this compound moiety. By treating the substrate and the immediate active site with high-level quantum mechanics and the rest of the protein with classical mechanics, QM/MM simulations can accurately predict which part of the molecule is most susceptible to metabolism (e.g., oxidation by Cytochrome P450 enzymes), thereby forecasting potential metabolic liabilities. nih.gov

Table 5: Predictive Model for Site-Selectivity of a Functionalization Reaction Note: This table illustrates how a predictive model might assess different reactive sites on a hypothetical this compound derivative.

| Potential Reaction Site | Model Input (e.g., Fukui Index) | Predicted Reactivity Score | Model Outcome |

|---|---|---|---|

| Ring Nitrogen (N1) | 0.45 | 85% | Most likely site of alkylation. |

| Aromatic Ring C4' | 0.21 | 12% | Minor product expected. |

| Aromatic Ring C2' | 0.08 | 3% | Negligible reaction expected. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,3 Dimethylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3,3-dimethylazetidine, offering a comprehensive understanding of its molecular structure.

1H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule. The spectrum reveals distinct signals for the methyl and methylene (B1212753) protons, with their chemical shifts and multiplicities offering valuable structural information.

In a typical ¹H NMR spectrum of a derivative, the two methyl groups at the C3 position are chemically equivalent and thus appear as a single, sharp singlet. The protons on the azetidine (B1206935) ring's methylene groups (at C2 and C4) are also equivalent and typically present as a singlet. The chemical shifts of these protons are influenced by the solvent and any substituents on the nitrogen atom. For instance, in a deuterated chloroform (B151607) (CDCl₃) solution of a derivative of this compound, the methyl protons might appear around 1.37 ppm, while the methylene protons could be observed at approximately 4.16 ppm. rsc.org

Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Methyl (2 x CH₃) | ~1.37 | Singlet |

| Methylene (2 x CH₂) | ~4.16 | Singlet |

13C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

For this compound derivatives, the ¹³C NMR spectrum will show a signal for the quaternary carbon at the C3 position, a signal for the two equivalent methyl carbons, and a signal for the two equivalent methylene carbons of the ring. For example, in a CDCl₃ solution of a derivative, the quaternary carbon might resonate around 46.6 ppm, while the methyl carbons could appear at approximately 26.8 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Atom | Chemical Shift (δ) ppm |

| Quaternary (C3) | ~46.6 |

| Methyl (2 x CH₃) | ~26.8 |

| Methylene (C2, C4) | Not specified in search results |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguously confirming the structure of this compound and its derivatives.

COSY experiments establish correlations between protons that are coupled to each other through chemical bonds. libretexts.org In the case of a substituted this compound, a COSY spectrum would show correlations between the protons on the azetidine ring, confirming their connectivity.

NOESY experiments, on the other hand, identify protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This can be particularly useful for determining the stereochemistry and three-dimensional structure of more complex derivatives.

These advanced techniques provide a deeper level of structural detail that may not be apparent from one-dimensional NMR spectra alone.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as ring puckering and nitrogen inversion in the azetidine ring, as well as the rotation of substituents. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers and rates of these dynamic processes. researchgate.netnorthwestern.edu For instance, at low temperatures, the ring inversion might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons, which would coalesce into a single averaged signal at higher temperatures. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to several decimal places. bioanalysis-zone.comnih.gov This precision allows for the determination of the exact molecular formula of this compound and its derivatives. By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, the elemental composition can be confidently confirmed. bioanalysis-zone.com For example, the calculated exact mass for a protonated molecule of a this compound derivative with the formula C₁₀H₁₄NO₂ is 180.1019 [M+H]⁺, and a found value of 180.1029 would confirm this composition. rsc.org

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In the case of this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

The structure of this compound, a cyclic amine, influences its fragmentation. The presence of the nitrogen atom with its lone pair of electrons often directs the fragmentation process. A key fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is favored because it results in a resonance-stabilized iminium cation.

For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₅H₁₁N, 85.15 g/mol ). The fragmentation pattern would likely exhibit the following characteristic peaks:

α-Cleavage: The cleavage of the C2-C3 or C4-C3 bond would be a dominant fragmentation pathway. Loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group at the C3 position is a probable event, leading to a fragment ion at m/z 70. Another significant α-cleavage involves the loss of an ethyl group by ring opening, which would also contribute to the complexity of the spectrum.

Ring Opening and Fragmentation: The four-membered ring can undergo opening followed by a series of fragmentation steps. This can lead to the loss of small neutral molecules like ethene (C₂H₄, 28 Da).

Loss of Hydrogen: A peak at M-1 (m/z 84) corresponding to the loss of a hydrogen atom is also a common feature in the mass spectra of amines.

The analysis of these fragment ions allows for the elucidation of the compound's structure. The relative abundance of each fragment ion provides further clues about the stability of the ions and the likelihood of specific fragmentation pathways. In a study of lysergic acid 2,4-dimethylazetidide (LSZ), which contains a dimethylazetidine ring, mass spectrometric analysis was crucial in identifying the structure and its isomers based on their distinct fragmentation patterns. core.ac.uk

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Identity of Lost Neutral |

| 85 | [C₅H₁₁N]⁺• | Molecular Ion |

| 84 | [C₅H₁₀N]⁺ | •H |

| 70 | [C₄H₈N]⁺ | •CH₃ |

| 57 | [C₃H₇N]⁺• | C₂H₄ |

| 43 | [C₂H₅N]⁺• | C₃H₆ |

Coupled Techniques (GC-MS, LC-MS) for Purity and Identity Confirmation

Coupled or hyphenated techniques, which combine a separation method with a detection method, are indispensable for the definitive identification and purity assessment of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful examples of such techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. innovatechlabs.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. innovatechlabs.com

For this compound, a GC-MS analysis would provide:

Retention Time: A characteristic retention time for this compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), which serves as a preliminary identifier.

Mass Spectrum: A detailed mass spectrum that can be compared to a library of spectra for identity confirmation. chromsystems.com The fragmentation pattern, as discussed in the previous section, acts as a chemical fingerprint.

Purity Assessment: The chromatogram will show separate peaks for any impurities present in the sample. The area under each peak is proportional to the concentration of the component, allowing for the quantification of purity. GC-MS is considered a gold standard for purity testing of complex organic mixtures. innovatechlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique used for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov While this compound is volatile, LC-MS can still be a valuable tool, especially for analyzing its salts or derivatives that may not be suitable for GC. The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

The utility of LC-MS in the analysis of this compound includes:

Identity Confirmation: Similar to GC-MS, the combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the compound's identity. ut.ee

Purity Analysis: LC-MS can separate and identify non-volatile impurities that might not be detected by GC. eurachem.org The high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities.

Analysis of Complex Matrices: In cases where this compound is part of a complex mixture, such as in a biological sample or a reaction mixture, LC-MS provides the necessary selectivity and sensitivity for its detection and quantification. chromsystems.com

In a study on diphenidine (B1206869) derivatives, a validated GC-MS method was developed for both general screening and quantification, highlighting the technique's robustness for analyzing related compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. vscht.cz The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its C-H, N-H, C-N, and C-C bonds.

The key characteristic absorption bands expected in the IR spectrum of this compound are:

N-H Stretch: As a secondary amine, this compound will exhibit a single, moderately intense absorption band in the region of 3500-3300 cm⁻¹ corresponding to the N-H stretching vibration. This peak is typically broader than a C-H stretch but sharper than the O-H stretch of an alcohol.

C-H Stretch: The spectrum will show strong absorptions in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. libretexts.org

C-N Stretch: The C-N stretching vibration for aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. This band is usually of medium to weak intensity.

N-H Bend: The bending vibration of the N-H bond in secondary amines gives rise to a broad absorption in the 1650-1580 cm⁻¹ region.

CH₂ and CH₃ Bending: The bending (scissoring) vibration of the CH₂ groups will appear around 1465 cm⁻¹, while the asymmetric and symmetric bending vibrations of the CH₃ groups will be observed near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the molecule as a whole. libretexts.org This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3500-3300 | N-H Stretch | Secondary Amine | Medium |

| 3000-2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1650-1580 | N-H Bend | Secondary Amine | Medium, Broad |

| 1465 | CH₂ Bend (Scissoring) | Alkane | Medium |

| 1450 & 1375 | CH₃ Bend (Asymmetric & Symmetric) | Alkane | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For a molecule like this compound, which is a liquid at room temperature, X-ray crystallography would require the formation of a suitable crystalline derivative or salt. If a crystalline form can be obtained, X-ray diffraction analysis would provide:

Unambiguous Structural Confirmation: It would confirm the connectivity of the atoms and the presence of the four-membered azetidine ring with the gem-dimethyl substitution at the C3 position.

Precise Bond Lengths and Angles: The analysis would yield highly accurate measurements of all bond lengths (C-C, C-N, C-H, N-H) and bond angles within the molecule. This data is valuable for understanding the strain in the four-membered ring and the steric effects of the dimethyl groups.

Conformation in the Solid State: The puckering of the azetidine ring and the orientation of the substituents would be clearly defined.

Intermolecular Interactions: The crystal packing would reveal information about intermolecular forces, such as hydrogen bonding involving the N-H group, which dictate the solid-state architecture.

While a crystal structure for this compound itself may not be readily available in the literature, the structures of its derivatives have been determined. For instance, the crystal structure of a protein in complex with a ligand containing a this compound-1-sulfonamide moiety has been deposited in the Protein Data Bank (PDB ID: 3F88). pdbj.org This demonstrates the feasibility of using X-ray crystallography to study the geometry of the this compound ring system within larger molecular frameworks.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a range of powerful techniques used to separate, identify, and purify the components of a mixture. nih.gov For a compound like this compound, various chromatographic methods can be employed for its analysis and quantification.

Gas Chromatography (GC)

As a volatile compound, this compound is an excellent candidate for analysis by Gas Chromatography (GC). longdom.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the two phases. mdpi.com

Separation: GC can effectively separate this compound from starting materials, byproducts, and solvents from a reaction mixture. The choice of the stationary phase (e.g., polar vs. non-polar) is critical for achieving optimal separation.

Quantification: When coupled with a suitable detector, such as a Flame Ionization Detector (FID), GC can be used for the precise quantification of this compound. The peak area in the chromatogram is directly proportional to the amount of the compound present. This is a standard method for determining the purity of volatile organic compounds. cat-online.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, especially for its non-volatile salts or when it is present in a complex, non-volatile matrix. researchgate.net Separation is achieved by passing a liquid mobile phase through a column packed with a solid stationary phase. mdpi.com

Separation Modes: Depending on the nature of the stationary and mobile phases, different modes of HPLC can be used. For the polar this compound, normal-phase or hydrophilic interaction liquid chromatography (HILIC) could be employed. mdpi.com Reversed-phase HPLC, the most common mode, could also be used with an appropriate mobile phase, possibly containing an ion-pairing agent to improve retention and peak shape.

Quantification: HPLC systems are typically equipped with UV detectors. mdpi.com Since this compound has a weak chromophore, detection at low wavelengths (around 200-210 nm) would be necessary. For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique often used for:

Reaction Monitoring: To quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

Purity Assessment: To get a preliminary indication of the purity of a sample by observing the number of spots.

Solvent System Selection: To determine the optimal solvent system (mobile phase) for a preparative column chromatography separation.